4(1H)-Quinazolinone, 3-butyl-2,3-dihydro-2-thioxo-
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Overview
Description
3-Butyl-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of a mercapto group (–SH) and a butyl group in the structure may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-mercaptoquinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 2-aminobenzamide with butyl isothiocyanate, followed by cyclization to form the quinazolinone ring. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced quinazolinone derivatives.
Substitution: Alkyl or aryl-substituted quinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic agent due to its quinazolinone core, which is known for various pharmacological activities.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-2-mercaptoquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The mercapto group may form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoquinazolin-4(3H)-one: Lacks the butyl group, which may affect its solubility and reactivity.
3-Butyl-4(3H)-quinazolinone: Lacks the mercapto group, which may reduce its ability to form covalent bonds with proteins.
2-Butyl-4(3H)-quinazolinone: Different position of the butyl group, which may influence its biological activity.
Uniqueness
3-Butyl-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both a butyl group and a mercapto group, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C12H14N2OS |
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Molecular Weight |
234.32 g/mol |
IUPAC Name |
3-butyl-2-sulfanylidene-4aH-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
JNEIZYBQKRYYCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2C=CC=CC2=NC1=S |
Origin of Product |
United States |
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